2-Methyl-N-[2,2,2-trichloro-1-({[(1,1-dioxidotetrahydro-3-thienyl)amino]carbothioyl}amino)ethyl]propanamide
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Overview
Description
2-Methyl-N-[2,2,2-trichloro-1-({[(1,1-dioxidotetrahydro-3-thienyl)amino]carbothioyl}amino)ethyl]propanamide is a complex organic compound with the molecular formula C11H18Cl3N3O3S2 and a molecular weight of 410.771 g/mol . This compound is known for its unique chemical structure, which includes a trichloromethyl group and a thienyl moiety, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-[2,2,2-trichloro-1-({[(1,1-dioxidotetrahydro-3-thienyl)amino]carbothioyl}amino)ethyl]propanamide typically involves multiple steps. One common method includes the reaction of 2-methylpropanamide with 2,2,2-trichloroethylamine under controlled conditions to form the intermediate product. This intermediate is then reacted with 1,1-dioxidotetrahydro-3-thienylamine in the presence of a carbothioylating agent to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-[2,2,2-trichloro-1-({[(1,1-dioxidotetrahydro-3-thienyl)amino]carbothioyl}amino)ethyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trichloromethyl group to a dichloromethyl or methyl group.
Substitution: Nucleophilic substitution reactions can replace the trichloromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like thiols and amines are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dichloromethyl derivatives, and various substituted amides .
Scientific Research Applications
2-Methyl-N-[2,2,2-trichloro-1-({[(1,1-dioxidotetrahydro-3-thienyl)amino]carbothioyl}amino)ethyl]propanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-N-[2,2,2-trichloro-1-({[(1,1-dioxidotetrahydro-3-thienyl)amino]carbothioyl}amino)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes and proteins, thereby modulating their activity. The presence of the trichloromethyl group and thienyl moiety plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-N-(2,2,2-trichloro-1-((4-morpholinylcarbothioyl)amino)ethyl)propanamide
- N-(2,2,2-trichloro-1-({[(1,1-dioxidotetrahydro-3-thienyl)amino]carbothioyl}amino)ethyl)octanamide
- 2-Methyl-N-(2,2,2-trichloro-1-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)ethyl)propanamide
Uniqueness
The uniqueness of 2-Methyl-N-[2,2,2-trichloro-1-({[(1,1-dioxidotetrahydro-3-thienyl)amino]carbothioyl}amino)ethyl]propanamide lies in its specific chemical structure, which imparts distinct chemical and biological properties. The combination of the trichloromethyl group and thienyl moiety is not commonly found in other compounds, making it a valuable subject for research and development .
Properties
Molecular Formula |
C11H18Cl3N3O3S2 |
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Molecular Weight |
410.8 g/mol |
IUPAC Name |
2-methyl-N-[2,2,2-trichloro-1-[(1,1-dioxothiolan-3-yl)carbamothioylamino]ethyl]propanamide |
InChI |
InChI=1S/C11H18Cl3N3O3S2/c1-6(2)8(18)16-9(11(12,13)14)17-10(21)15-7-3-4-22(19,20)5-7/h6-7,9H,3-5H2,1-2H3,(H,16,18)(H2,15,17,21) |
InChI Key |
IBYYVEJYNOPOAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1CCS(=O)(=O)C1 |
Origin of Product |
United States |
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